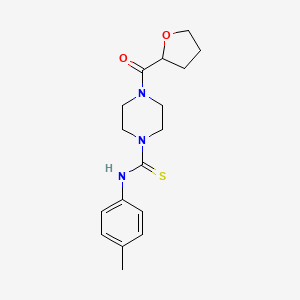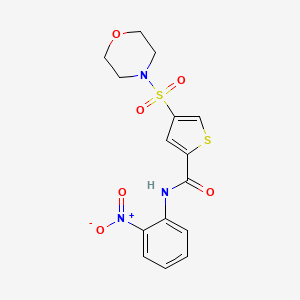![molecular formula C18H16ClNO3 B3963696 3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3963696.png)
3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Übersicht
Beschreibung
3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as CDMC or DMCH, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been found to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one in lab experiments is its high potency and selectivity. It has been shown to exhibit a high degree of specificity towards certain enzymes and signaling pathways, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have a significant impact on the growth and proliferation of cancer cells, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent. It has been shown to have a protective effect on the nervous system, and further studies are needed to determine its potential for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety profile.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant effects. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of various enzymes and signaling pathways. Further studies are needed to determine its efficacy in vivo and its long-term safety profile.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its potential applications in medical research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant effects. It has also been shown to have a significant impact on the immune system, cardiovascular system, and nervous system.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(2)9-13-16(21)8-7-12-17(22)14(10-23-18(12)13)11-5-3-4-6-15(11)19/h3-8,10,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXTXIXKEZXMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate](/img/structure/B3963613.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963620.png)

![N-(3,4-dimethylphenyl)-2-[6-(methylthio)-7H-purin-7-yl]acetamide](/img/structure/B3963624.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3963643.png)
![2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963650.png)

![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3963670.png)
![methyl 4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B3963675.png)
![1-{[(3-acetylphenyl)amino]carbonyl}propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3963690.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate](/img/structure/B3963691.png)
![ethyl {3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963704.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3963711.png)
![2-(1-(2-fluorobenzyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3963712.png)